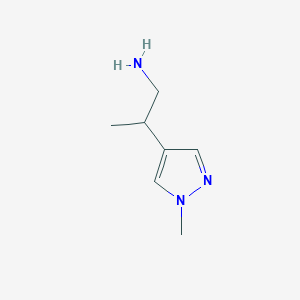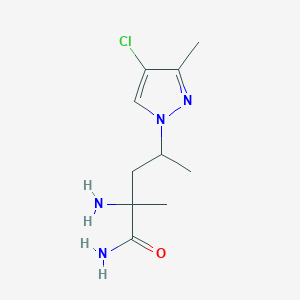
3-(Cyclopentyloxy)-2,2-dimethylpropanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclopentyloxy)-2,2-dimethylpropanal is an organic compound characterized by its unique structure, which includes a cyclopentyloxy group attached to a dimethylpropanal backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentyloxy)-2,2-dimethylpropanal typically involves the reaction of cyclopentanol with 2,2-dimethylpropanal under specific conditions. One common method includes the use of an acid catalyst to facilitate the formation of the ether bond between the cyclopentanol and the aldehyde group of 2,2-dimethylpropanal.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely include steps such as distillation and purification to isolate the desired product from any by-products.
化学反応の分析
Types of Reactions
3-(Cyclopentyloxy)-2,2-dimethylpropanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The cyclopentyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used to substitute the cyclopentyloxy group, often in the presence of a base or acid catalyst.
Major Products
Oxidation: 3-(Cyclopentyloxy)-2,2-dimethylpropanoic acid.
Reduction: 3-(Cyclopentyloxy)-2,2-dimethylpropanol.
Substitution: Products depend on the nucleophile used, resulting in different substituted derivatives.
科学的研究の応用
3-(Cyclopentyloxy)-2,2-dimethylpropanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3-(Cyclopentyloxy)-2,2-dimethylpropanal exerts its effects involves its reactive aldehyde group, which can form covalent bonds with nucleophiles. This reactivity makes it useful in various chemical reactions and potential biological interactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
類似化合物との比較
Similar Compounds
3-(Cyclopentyloxy)-2,2-dimethylpropanol: The reduced form of the compound.
3-(Cyclopentyloxy)-2,2-dimethylpropanoic acid: The oxidized form of the compound.
3-(Cyclopentyloxy)-2,2-dimethylpropylamine: A derivative with an amine group instead of the aldehyde.
特性
分子式 |
C10H18O2 |
|---|---|
分子量 |
170.25 g/mol |
IUPAC名 |
3-cyclopentyloxy-2,2-dimethylpropanal |
InChI |
InChI=1S/C10H18O2/c1-10(2,7-11)8-12-9-5-3-4-6-9/h7,9H,3-6,8H2,1-2H3 |
InChIキー |
UHUNHBHNRSNMIQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(COC1CCCC1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Tricyclo[4.2.0.02,5]octane-3-carboxylic acid](/img/structure/B13634406.png)
![3-(2-(4-Methylpiperazin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13634419.png)

![6-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13634428.png)




![Methyl(propyl)({2-[(propylamino)methyl]-1,3-thiazol-4-yl}methyl)amine](/img/structure/B13634458.png)

